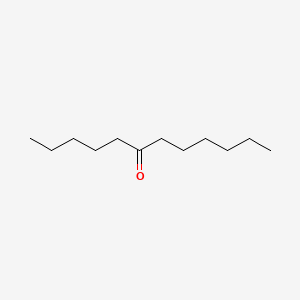

6-Dodecanone

Descripción

Contextualization within Ketone Chemistry

6-Dodecanone, a member of the ketone family, is an organic compound with the molecular formula C12H24O. chemicalbook.comchemsrc.com Its structure consists of a twelve-carbon chain with a carbonyl group located at the sixth position. ontosight.aiontosight.ai This positioning of the keto group, away from the ends of the carbon chain, influences its physical and chemical properties, such as its boiling point, density, and reactivity. chemicalbook.comchemsrc.com As a ketone, this compound participates in typical reactions of this functional group, including reduction to the corresponding alcohol, 6-dodecanol, and various nucleophilic addition reactions.

The physical properties of this compound are well-documented. It has a melting point of 10°C and a boiling point of approximately 243.3-243.9°C. chemicalbook.comchemsrc.comstenutz.eu Its density is around 0.823-0.830 g/cm³. chemicalbook.comchemsrc.com These characteristics are foundational to its behavior in various chemical processes and biological systems.

Several synthesis methods for this compound have been developed. One notable method involves the α-alkylation of ketones with primary alcohols, catalyzed by iridium complexes. For instance, 2-octanone (B155638) can react with butanol in the presence of an [Ir(cod)Cl]2/PPh3/KOH system to produce this compound in good yield. researchgate.net Another synthetic route is the aquapalladium-catalyzed hydroamination of 6-dodecyne. wiley-vch.de

Significance as a Core Chemical Entity in Contemporary Research

This compound has emerged as a significant molecule in various fields of contemporary research, extending beyond basic chemical synthesis to encompass biological and environmental applications.

In Biological Systems:

Pheromones: Ketones are a common class of insect pheromones. eagri.org While not a primary pheromone itself in most studied species, derivatives of dodecanone are involved in the chemical communication of certain insects. For example, 2-dodecanone (B165319) has been used as a starting material in the synthesis of pheromone components for the painted apple moth, Teia anartoides. jst.go.jptandfonline.com

Biomarkers: Volatile organic compounds (VOCs) in exhaled breath and skin emissions are increasingly studied as potential non-invasive biomarkers for various physiological states and diseases. sci-hub.senih.gov 2-Dodecanone has been identified as a potential biomarker in several contexts. It has been detected in the breath of individuals with lung diseases and is thought to be formed through the decarboxylation of β-keto acids during fatty acid metabolism. mdpi.com It has also been identified in skin gas, with emission levels showing potential correlation with the menstrual cycle. nih.gov Furthermore, 2-dodecanone is among the volatile metabolites produced by certain pathogenic bacteria, suggesting its potential as a biomarker for infections. plos.org

Natural Products: this compound has been identified as a constituent of the microalga Amphora sp. bioflux.com.ro Additionally, derivatives of this compound, such as (-)-cassine and (-)-iso-6-cassine, are piperidine (B6355638) alkaloids found in the plant Senna spectabilis and exhibit various biological activities. scielo.br

In Advanced Chemical Systems:

Atmospheric Chemistry: The OH radical-initiated reactions of dodecanone isomers, including this compound, are studied to understand the formation of secondary organic aerosols (SOA) in the atmosphere. The position of the keto group influences the yields of these aerosols. acs.org

Catalysis: The synthesis of this compound itself is a subject of research in catalysis, with methods like iridium-catalyzed α-alkylation of ketones with alcohols being explored for their efficiency and atom economy. researchgate.net

Overview of Current Research Trajectories and Future Investigative Scope

Current research involving this compound and its isomers is multifaceted, with promising future directions.

Current Research Focus:

Biomarker Discovery: A significant area of ongoing research is the validation of 2-dodecanone as a reliable biomarker for diseases like lung cancer and for monitoring physiological processes. nih.govmdpi.com This involves large-scale clinical studies and the development of sensitive detection methods.

Metabolic Pathway Elucidation: Understanding the precise metabolic pathways that lead to the production of this compound and other ketones in biological systems is crucial for interpreting their roles as biomarkers. sigmaaldrich.comlumenlearning.comresearchgate.net Research is focused on identifying the enzymes and precursor molecules involved. mdpi.com

Pheromone Synthesis and Application: The synthesis of dodecanone derivatives continues to be relevant for creating synthetic pheromone lures used in pest management strategies for agricultural and forest pests. jst.go.jptandfonline.comagriarticles.com

Environmental Chemistry: The atmospheric fate of ketones like this compound, particularly their contribution to SOA formation, remains an active area of investigation to better model air quality and climate effects. acs.org

Biostimulants in Agriculture: Recent studies have identified 12-(2,3-dihydroycyclopentyl)-2-dodecanone as a bioactive compound in marine protein hydrolysates that can act as a plant biostimulant, opening new avenues for sustainable agriculture. frontiersin.org

Future Investigative Scope:

Advanced Diagnostic Tools: Future research will likely focus on integrating the detection of this compound and other VOCs into portable, real-time breathalyzer-type devices for rapid and non-invasive disease diagnosis. researchgate.net

Therapeutic Potential of Derivatives: The biological activities of natural products derived from this compound, such as the alkaloids from Senna spectabilis, warrant further investigation for their potential therapeutic applications. scielo.br

Green Chemistry Synthesis: The development of more sustainable and environmentally friendly methods for synthesizing this compound and its derivatives will be a key focus, aligning with the principles of green chemistry. researchgate.net

Expanded Role in Chemical Ecology: Further exploration of the role of this compound and related compounds in the chemical communication of a wider range of organisms could reveal new ecological interactions and potential applications in pest control and conservation.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

6064-27-3 |

|---|---|

Fórmula molecular |

C12H24O |

Peso molecular |

184.32 g/mol |

Nombre IUPAC |

dodecan-6-one |

InChI |

InChI=1S/C12H24O/c1-3-5-7-9-11-12(13)10-8-6-4-2/h3-11H2,1-2H3 |

Clave InChI |

ZAQZICGOYPRHCK-UHFFFAOYSA-N |

SMILES |

CCCCCCC(=O)CCCCC |

SMILES canónico |

CCCCCCC(=O)CCCCC |

melting_point |

10.0 °C |

Otros números CAS |

6064-27-3 |

Origen del producto |

United States |

Synthetic Methodologies and Chemoenzymatic Transformations of 6 Dodecanone

De Novo Synthesis Approaches

De novo synthesis of 6-dodecanone involves the construction of the molecule from simpler, smaller precursors. These approaches can be broadly categorized into multi-step organic reaction sequences and more direct catalytic protocols.

Multi-Step Organic Reaction Sequences

Traditional organic synthesis often relies on a sequence of well-established reactions to build a target molecule. For this compound, these sequences can be designed around key carbon-carbon bond-forming reactions followed by functional group manipulations.

The aldol (B89426) condensation is a powerful tool for forming carbon-carbon bonds. A plausible route to a precursor of this compound involves a crossed aldol condensation between hexanal and 2-hexanone. This reaction, typically base-catalyzed, would form a β-hydroxy ketone intermediate. Subsequent acid- or base-catalyzed dehydration would yield an α,β-unsaturated ketone, specifically dodec-7-en-6-one. The final step to obtain this compound would be the selective reduction of the carbon-carbon double bond, for instance, through catalytic hydrogenation. While this specific sequence for this compound is not extensively detailed in readily available literature, the principles of the aldol condensation are well-established for creating longer carbon chains from smaller carbonyl compounds. pressbooks.pubreading.ac.uk

A related study on the base-catalyzed aldol condensation of pentanal and hexanal highlights the formation of α,β-unsaturated aldehydes, demonstrating the feasibility of such C-C bond formations. reading.ac.uk The challenge in a crossed aldol reaction lies in controlling the selectivity to favor the desired product over self-condensation products of each carbonyl reactant.

Table 1: Plausible Multi-Step Synthesis of this compound via Aldol Condensation

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Hexanal, 2-Hexanone | Base (e.g., NaOH, KOH) | 7-Hydroxy-dodecan-6-one |

| 2 | 7-Hydroxy-dodecan-6-one | Acid or Base, Heat | Dodec-7-en-6-one |

| 3 | Dodec-7-en-6-one | H₂, Catalyst (e.g., Pd/C) | This compound |

Hydroxylation and alkylation strategies offer alternative multi-step routes to this compound.

One common pathway involves the oxidation of the corresponding secondary alcohol, 6-dodecanol. This precursor can be synthesized via a Grignard reaction between hexylmagnesium bromide and hexanal. The resulting 6-dodecanol is then oxidized to this compound using a variety of oxidizing agents, such as pyridinium chlorochromate (PCC), Jones reagent (CrO₃/H₂SO₄), or under milder conditions with reagents like the Dess-Martin periodinane.

Another prominent alkylation pathway is the reaction of an organometallic reagent with an acyl derivative. Specifically, the reaction of hexylmagnesium bromide with hexanoyl chloride provides a direct route to this compound. This method is a classic and effective way to form ketones from acid chlorides.

Table 2: Synthesis of this compound via Hydroxylation and Alkylation Pathways

| Pathway | Reactants | Reagents/Conditions | Product |

| Hydroxylation/Oxidation | 1. Hexylmagnesium bromide, Hexanal2. 6-Dodecanol | 1. Diethyl ether (solvent), then H₃O⁺ workup2. PCC, CH₂Cl₂ | 1. 6-Dodecanol2. This compound |

| Alkylation | Hexylmagnesium bromide, Hexanoyl chloride | Diethyl ether (solvent), then H₃O⁺ workup | This compound |

Catalytic Synthesis Protocols

Modern synthetic chemistry increasingly focuses on catalytic methods to improve efficiency, atom economy, and environmental friendliness. Several catalytic protocols have been developed for the synthesis of ketones, including this compound.

A highly efficient and green method for the synthesis of α-alkylated ketones involves the iridium-catalyzed reaction of a ketone with a primary alcohol. organic-chemistry.orgresearchgate.net This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde by the iridium catalyst, which then undergoes an aldol-type reaction with the ketone. Subsequent dehydration and reduction of the intermediate by the iridium hydride species regenerates the catalyst and yields the α-alkylated ketone.

For the synthesis of this compound, this would involve the reaction of 2-hexanone with 1-hexanol. A study by Genç et al. demonstrated the synthesis of various α-alkylated ketones using [IrCl(COD)(NHC)] complexes as catalysts in the presence of a catalytic amount of base. organic-chemistry.org This method offers high yields under relatively mild conditions and in the presence of air.

Table 3: Iridium-Catalyzed α-Alkylation for this compound Synthesis

| Reactants | Catalyst System | Base | Conditions | Yield | Reference |

| 2-Hexanone, 1-Hexanol | [IrCl(COD)(NHC)] (0.05–0.5 mol%) | KOH (5–10 mol%) | Air atmosphere, short reaction times | High | organic-chemistry.org |

The hydration of alkynes provides a direct route to ketones. Specifically, the Markovnikov hydration of a terminal alkyne yields a methyl ketone, while the hydration of an internal alkyne can produce a mixture of ketones unless the alkyne is symmetrical. For the synthesis of this compound, the hydration of the symmetrical internal alkyne, 6-dodecyne, would be the most direct approach.

This transformation is typically catalyzed by mercury(II) salts in the presence of aqueous acid. However, due to the toxicity of mercury, alternative catalysts based on gold, platinum, and other transition metals have been developed for this reaction. The hydration of 6-dodecyne would involve the addition of water across the triple bond to form an enol intermediate, which would then tautomerize to the more stable keto form, this compound.

Preparation of Functionalized this compound Derivatives

The chemical reactivity of this compound allows for a variety of transformations to introduce new functional groups, leading to the synthesis of diverse derivatives. These derivatives are valuable as intermediates in organic synthesis and for the development of molecules with specific properties. This section will detail established and contemporary methods for the fluorination, oxime formation, and synthesis of α-diazo precursors from this compound.

Fluorination Methods for Halogenated Dodecanones

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. For ketones such as this compound, α-fluorination is a common transformation. While direct fluorination of this compound can be achieved, the methods often involve the use of specialized and highly reactive fluorinating agents.

Electrophilic fluorination is a primary strategy for the synthesis of α-fluoroketones. sigmaaldrich.com This involves the reaction of a ketone enolate or its equivalent with an electrophilic fluorine source. A widely used reagent for this purpose is Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). organic-chemistry.org The reaction typically proceeds by generating the enolate of this compound using a suitable base, which then attacks the electrophilic fluorine atom of the reagent. The choice of base and reaction conditions can influence the regioselectivity of the fluorination, particularly in unsymmetrical ketones.

Another approach involves the use of iodosylarenes in the presence of a fluoride source like triethylamine pentahydrofluoride (TEA·5HF). This method provides a means to generate α-fluoroketone derivatives under relatively mild conditions. organic-chemistry.org For a substrate like this compound, this would result in the introduction of a fluorine atom at the C5 or C7 position.

Enantioselective fluorination of ketones has also been a significant area of research, often employing chiral catalysts to control the stereochemistry of the newly formed C-F bond. acs.org Organocatalysis, using chiral primary amines, has emerged as a powerful tool for the asymmetric α-fluorination of ketones. acs.org These catalysts react with the ketone to form a chiral enamine intermediate, which then reacts with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI), leading to the formation of a chiral α-fluoroketone with high enantioselectivity. acs.org

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Chemical Name | Applications |

|---|---|---|

| Selectfluor | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Direct α-fluorination of ketones and other carbonyl compounds. |

| N-Fluorobenzenesulfonimide (NFSI) | N-Fluorobenzenesulfonimide | Used in organocatalytic and transition-metal-catalyzed enantioselective fluorinations. |

| Accufluor NFTh | 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Direct regiospecific fluorofunctionalization of the α-carbonyl position in ketones. organic-chemistry.org |

Synthesis of Oxime Functional Groups from this compound

The conversion of ketones to their corresponding oximes is a fundamental and widely utilized reaction in organic chemistry. Oximes are versatile intermediates that can be transformed into amines, amides (via the Beckmann rearrangement), and nitriles. wikipedia.org The synthesis of this compound oxime is typically achieved through a condensation reaction with hydroxylamine or its salts. wikipedia.orgarpgweb.com

The classical method involves refluxing an alcoholic solution of the ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or pyridine. arpgweb.comrsc.org The base is necessary to neutralize the hydrochloric acid and liberate the free hydroxylamine, which then reacts with the ketone. The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of this compound, followed by dehydration to yield the oxime.

More contemporary and efficient methods for oxime synthesis have been developed, including solvent-assisted mechanochemical pathways. rsc.orgresearchgate.net This involves grinding the ketone with hydroxylamine hydrochloride and a solid base, such as sodium hydroxide, with a minimal amount of a solvent like methanol. rsc.org This method is often faster, more environmentally friendly, and can lead to high yields of the desired oxime.

For industrial-scale synthesis, processes have been developed that utilize hydroxylamine salts in the presence of an alkanol solvent and a heterogeneous carbonate base. google.com The presence of a small amount of water has been found to enhance the reaction rates in some cases. google.com

Table 2: Conditions for the Synthesis of Ketoximes

| Method | Reagents and Conditions | Advantages |

|---|---|---|

| Classical Method | Ketone, hydroxylamine hydrochloride, base (e.g., pyridine, NaOH), alcohol, reflux. arpgweb.comrsc.org | Well-established and widely applicable. |

| Mechanochemical Synthesis | Ketone, hydroxylamine hydrochloride, solid base (e.g., NaOH), mortar and pestle grinding with a few drops of solvent. rsc.orgresearchgate.net | Rapid, efficient, and environmentally friendly. |

| Industrial Process | Ketone, hydroxylamine salt, alkanol solvent, heterogeneous carbonate base. google.com | Suitable for large-scale production. |

Methodologies for α-Diazo Dodecanone Precursors

α-Diazo ketones are highly valuable synthetic intermediates, known for their participation in a wide range of transformations, including the Wolff rearrangement, cyclopropanation, and C-H insertion reactions. orgsyn.orgresearchgate.net The synthesis of α-diazo ketones from simple ketones like this compound, which lack adjacent activating groups, requires specific strategies.

A common and effective method is the "deformylative diazo transfer," a procedure pioneered by Regitz. orgsyn.orgnih.gov This two-step process first involves the formylation of the ketone at the α-position. For this compound, this would be achieved by reaction with a formylating agent, such as ethyl formate, in the presence of a strong base like sodium hydride, to generate an α-formyl-6-dodecanone. The resulting β-dicarbonyl compound is then subjected to a diazo transfer reaction using a sulfonyl azide, typically tosyl azide (TsN₃) or mesyl azide (MsN₃), in the presence of a base like triethylamine. orgsyn.orgnih.gov The reaction proceeds with the transfer of the diazo group and concomitant loss of the formyl group, yielding the α-diazo-6-dodecanone.

An alternative approach involves the Bamford-Stevens reaction, which starts with the tosylhydrazone of the ketone. scielo.br However, for the synthesis of α-diazo ketones, a variation of this reaction is more relevant, where the tosylhydrazone of an α-dicarbonyl compound is cleaved under basic conditions. A more direct route for some substrates is the acylation of diazomethane with an acid chloride. scielo.br However, this method is generally not suitable for the direct synthesis of α-diazo ketones from ketones.

Recent advancements have led to tandem reactions for the synthesis of α-diazo ketones from 1,3-diketones using tosyl azide and a primary amine catalyst. organic-chemistry.org This method involves a primary amine-catalyzed Regitz diazo transfer followed by a primary amine-mediated C-C bond cleavage. organic-chemistry.org

Table 3: Key Reagents in the Synthesis of α-Diazo Ketones

| Reagent | Role | Common Reaction |

|---|---|---|

| Ethyl formate | Formylating agent | Formylation of the α-position of a ketone. |

| Tosyl azide (TsN₃) | Diazo transfer agent | Regitz diazo transfer reaction. scielo.brorganic-chemistry.org |

| Mesyl azide (MsN₃) | Diazo transfer agent | Alternative to tosyl azide in diazo transfer reactions. |

| Triethylamine | Base | Used in the deformylative diazo transfer reaction. orgsyn.org |

Advanced Synthetic Considerations

Beyond the introduction of simple functional groups, the synthesis of complex molecules containing the this compound framework requires advanced synthetic strategies. This section explores the stereoselective synthesis of α-diazo ketone derivatives and the incorporation of the dodecanone moiety into macrocyclic structures.

Diastereoselective and Enantioselective Synthesis (e.g., α-diazo ketone synthesis)

The development of stereoselective methods for the synthesis of α-diazo ketones is of significant interest, as the stereochemistry of these precursors can be transferred to the products of their subsequent reactions. While the synthesis of a simple α-diazo-6-dodecanone does not inherently involve the creation of a stereocenter at the diazo-bearing carbon, the introduction of substituents at the α'-position (C5 or C7) or the use of chiral catalysts can lead to stereoselective outcomes.

For instance, if a substituent is present at the α'-position of the this compound, the subsequent introduction of the diazo group can lead to the formation of diastereomers. The stereochemical outcome of such reactions can be influenced by the steric and electronic properties of the existing substituent and the reaction conditions.

More sophisticated approaches involve the use of chiral catalysts to achieve enantioselective synthesis. While direct enantioselective diazo transfer to a simple ketone enolate is challenging, strategies involving chiral auxiliaries or chiral catalysts in related transformations have been developed. For example, in the synthesis of more complex α-diazo-β-ketoalkanoates, catalytic one-pot Mukaiyama-Aldol reactions have been shown to proceed with high diastereoselectivity. nih.gov These methods, while not directly applicable to the synthesis of α-diazo-6-dodecanone, demonstrate the potential for achieving stereocontrol in the synthesis of functionalized diazo compounds.

The field of asymmetric catalysis offers various possibilities for the enantioselective synthesis of derivatives of this compound. For example, the enantioselective α-arylation of ketones can be achieved using chiral transition metal complexes. nih.gov While not a synthesis of an α-diazo ketone, this illustrates the potential for creating chiral centers adjacent to the carbonyl group of this compound.

Macrocyclization Strategies Involving Dodecanone Moieties

Macrocyclic compounds, which contain large rings, are of significant interest in various fields, including medicinal chemistry and materials science. iiserpune.ac.in The synthesis of macrocycles is often challenging due to unfavorable entropic factors. iiserpune.ac.in Incorporating a dodecanone moiety into a macrocyclic structure can be achieved through various macrocyclization strategies.

One common approach is ring-closing metathesis (RCM), which involves the formation of a carbon-carbon double bond to close the ring. A derivative of this compound bearing two terminal alkene chains could be subjected to RCM using a ruthenium-based catalyst to form a macrocyclic enone. The position of the ketone within the macrocycle would be determined by the attachment points of the alkene chains on the dodecanone precursor.

Another strategy is macrolactonization, which involves the formation of an ester bond to close the ring. A hydroxy acid derivative of this compound, where a carboxylic acid is present at one end of the molecule and a hydroxyl group at the other, could be cyclized under high dilution conditions using a variety of coupling agents. The ketone group would remain as a functional handle within the resulting macrolactone.

Similarly, macrolactamization involves the formation of an amide bond to close the ring. An amino acid derivative of this compound could be cyclized to form a macrocyclic lactam. The choice of cyclization strategy depends on the desired structure of the macrocycle and the functional groups that are tolerated by the reaction conditions.

The development of catalytic methods for macrocyclization is an active area of research, aiming to improve the efficiency and sustainability of these transformations. iiserpune.ac.in These methods often utilize transition metal catalysts to promote the ring-closing reaction under milder conditions and at higher concentrations than traditional methods. iiserpune.ac.in

Polymerization Reactions Incorporating Dodecanone Structures

The integration of dodecanone structures into polymer chains presents a sophisticated approach to tailoring material properties, leveraging the influence of the long alkyl chain on characteristics such as hydrophobicity, crystallinity, and thermal behavior. While this compound itself is not a conventional monomer for direct polymerization, its chemical structure can be strategically modified to yield polymerizable monomers or to be incorporated as a pendant group in post-polymerization modification processes. These methodologies, including chemoenzymatic transformations, offer pathways to novel polymers with precisely engineered features.

A primary strategy for incorporating the dodecanone moiety into a polymer backbone is through the synthesis of a polymerizable monomer derived from this compound. One of the most viable chemical transformations for this purpose is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester or, in the case of a cyclic ketone, a lactone, through the action of a peroxyacid or a peroxide. For an acyclic ketone like this compound, this oxidation would result in the formation of an ester. The regioselectivity of the Baeyer-Villiger oxidation is a critical consideration, as it determines which of the two alkyl groups flanking the carbonyl will migrate. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. In the case of this compound, the two flanking alkyl groups are a pentyl group (primary) and a hexyl group (primary), which have similar migratory aptitudes. This could potentially lead to a mixture of two ester products.

A more controlled approach to monomer synthesis could involve chemoenzymatic methods. Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that can catalyze the Baeyer-Villiger oxidation with high regio- and enantioselectivity under mild reaction conditions. The use of a BVMO could potentially favor the migration of one alkyl group over the other, leading to a single, well-defined ester monomer. This monomer, possessing a long alkyl chain, could then be subjected to polycondensation reactions to form polyesters. The resulting polyesters would feature the dodecanone carbon skeleton within their backbone, influencing their thermal and mechanical properties.

Another synthetic route involves the reduction of the ketone functionality of this compound to a secondary alcohol, 6-dodecanol. This alcohol can then be esterified with a polymerizable acid, such as acrylic acid or methacrylic acid, to produce the corresponding acrylate or methacrylate monomer. These monomers, containing a long C12 pendant group, can undergo free-radical polymerization to yield polymers with dodecanone-derived side chains. The presence of these long alkyl side chains would significantly impact the polymer's properties, likely lowering its glass transition temperature and increasing its hydrophobicity.

Post-polymerization modification represents an alternative strategy for incorporating dodecanone structures. This involves the synthesis of a polymer with reactive functional groups along its backbone or as pendant groups. These reactive sites can then be used to attach a derivative of this compound. For instance, a polymer with pendant hydroxyl groups could be esterified with a carboxylic acid derivative of this compound. This approach allows for the controlled introduction of the dodecanone moiety onto a pre-existing polymer, offering a versatile method for modifying the surface properties and other characteristics of a wide range of materials.

Chemoenzymatic transformations can also play a role in these synthetic strategies. For example, lipases are widely used in the enzymatic synthesis of polyesters through ring-opening polymerization of lactones and polycondensation of dicarboxylic acids and diols. If a dodecanone-derived lactone or diacid were to be synthesized, lipases could offer a green and selective catalytic route for its polymerization.

Biological Activities and Mechanistic Investigations of 6 Dodecanone and Its Derivatives in Preclinical and in Vitro Models

Antimicrobial and Antifungal Potentials

Research indicates that certain long-chain ketones, including derivatives related to 6-Dodecanone, exhibit antimicrobial and antifungal properties. For instance, 3,4-epoxy-2-dodecanone, a homologue of 2-dodecanone (B165319), demonstrated antifungal activity against Trichophyton mentagrophytes at a concentration of 25 μg/mL nih.gov. This compound and its C11 to C17 homologues also showed moderate inhibition against the bacterium Propionibacterium acnes and the yeast Pityrosporum ovale nih.gov. While this compound itself is mentioned as a component in various extracts with broad biological activities, specific studies detailing its direct antimicrobial or antifungal potency are less prominent in the reviewed literature compared to its derivatives or related compounds bioflux.com.roresearchgate.net. However, general predictions suggest that fatty acids found in certain microalgae, including this compound, possess antibacterial and antifungal activities bioflux.com.roresearchgate.net. Additionally, piperidine (B6355638) alkaloids, which can be structurally related to compounds like this compound (e.g., 12-[(2R,3R,6S)-3-hydroxy-2-methylpiperidinyl]-6-dodecanone), are known to exhibit antimicrobial effects scielo.brscielo.br.

Anti-inflammatory and Antinoceptive Effects

Studies have suggested that compounds structurally related to or containing the this compound moiety possess anti-inflammatory and antinoceptive properties. For example, piperidine alkaloids isolated from Senna spectabilis, some of which incorporate a this compound structure, have shown interesting antinoceptive and anti-inflammatory effects scielo.brscielo.brscielo.br. Specifically, one such alkaloid, 12-[(2R,3R,6S)-3-hydroxy-2-methylpiperidinyl]-6-dodecanone, has been noted for its antinoceptive and anti-inflammatory activities scielo.brscielo.br. Another related compound, 6-iso-spectaline, also derived from S. spectabilis, demonstrated promising antinociceptive activity and inhibition of lipid peroxidation, along with moderate inhibition against COX-1 and COX-2 enzymes scielo.br. Furthermore, general predictions for fatty acids from Amphora sp., which include this compound, indicate potential anti-inflammatory activity bioflux.com.roresearchgate.net.

Antiviral and Antineoplastic Prospects

Evidence suggests that certain compounds associated with or structurally similar to this compound may hold antiviral and antineoplastic potential. Fatty acids identified in Amphora sp., including this compound, have shown predicted antiviral activity with a probability activity (Pa) value ranging from 0.592 to 0.723 bioflux.com.roresearchgate.net. These compounds also exhibit predicted antineoplastic activity bioflux.com.roresearchgate.net. Additionally, piperidine alkaloids, which can feature the this compound structure, are known to have strong antitumor effects scielo.brscielo.br. For instance, 6-iso-spectaline, a piperidine alkaloid, exhibited selective cytotoxicity against S. cerevisiae strains, indicating potential antitumoral activity scielo.br.

Antioxidant Mechanisms and Radical Scavenging

While direct extensive studies on this compound's antioxidant mechanisms are limited in the provided search results, general predictions for fatty acids found in Amphora sp., which include this compound, suggest they possess antioxidant activity, although the predicted values are relatively low (Pa < 0.3) bioflux.com.roresearchgate.net. Other related compounds, such as monoterpenes, are known to have antioxidant properties bioflux.com.roresearchgate.net. The general mechanisms for antioxidant activity involve donating electrons or active hydrogen atoms, often from hydroxyl groups, to neutralize free radicals like DPPH, ABTS+, hydroxyl radicals, and superoxide (B77818) radicals nih.govmdpi.com.

Enzymatic Interaction and Biocatalysis Studies

This compound has been identified as a potential inhibitor of the Cytochrome P450 enzyme CYP1A2 bioflux.com.ro. In silico analysis indicated that this compound, along with other fatty acid compounds from Amphora sp., exhibits an inhibiting action on CYP1A2 bioflux.com.ro. This suggests that this compound may influence drug metabolism by interacting with this specific enzyme isoform bioflux.com.ropatsnap.com. CYP1A2 is a key enzyme in the metabolism of various drugs and endogenous compounds, and its inhibition can lead to altered drug efficacy and safety profiles patsnap.comnih.gov.

Beyond CYP1A2, this compound has been noted in studies related to enzymatic reactions and cellular processes, though often as a substrate or component rather than a direct modulator. For example, 2-dodecanone (a closely related compound) has been shown to alter gene expression in insects, affecting pathways related to ecdysone (B1671078) signaling, biotransformation, and cell homeostasis, including inducing Cyp6aQ5 activity nih.govresearchgate.net. In the context of biocatalysis, ketones like 2-dodecanone can serve as substrates for engineered enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), which catalyze their oxidation to esters nih.govacs.org. Furthermore, in studies involving enzyme immobilization within polyurethane matrices, unpolar substrates like 2-dodecanone can partition into the polymer material, potentially affecting substrate concentration and apparent enzyme activity frontiersin.org.

Analytical Methodologies for the Characterization and Quantification of 6 Dodecanone

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of 6-dodecanone, providing the necessary separation from other volatile and semi-volatile organic compounds. This separation is crucial for both accurate quantification and unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. In GC-MS, the sample is first vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

For the analysis of ketones, a capillary GC column such as a Supelco SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 μm df) is often recommended. The GC is operated with specific temperature programs to ensure optimal separation. A typical program might involve an initial oven temperature held for a few minutes, followed by a ramped increase to a final temperature, which is then held for a period to ensure all compounds have eluted. oup.com The separated this compound is then detected by the mass spectrometer, often using electron impact ionization (EI). uc.edu Qualitative analysis is achieved by comparing the retention time and the mass spectrum of the unknown peak with that of a known this compound standard. Quantitative analysis can be performed by creating a calibration curve from standards of known concentrations. redalyc.org

Table 1: Illustrative GC-MS Parameters for Ketone Analysis

| Parameter | Value |

|---|---|

| Column | Supelco SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 μm df) |

| Inlet Temperature | 250°C oup.com |

| Carrier Gas | Helium oup.com |

| Oven Program | 50°C for 5 min, then 70°C/min to 200°C, hold for 2 min oup.com |

| Ionization Mode | Electron Impact (EI) at 70 eV uc.edu |

| Mass Scan Range | 30–300 m/z uc.edu |

For the analysis of volatile compounds like this compound in solid or liquid samples, Headspace Solid Phase Microextraction (HS-SPME) coupled with GC-MS offers a solvent-free, sensitive, and efficient sample preparation method. uc.edumdpi.com In this technique, a fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) in a sealed vial. mdpi.com Volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. mdpi.com After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted into the hot injector of the GC, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and subsequent MS detection. scispace.com

The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction time and temperature, and the sample matrix. unirioja.es For ketones and other volatile organic compounds, fibers with coatings such as carboxen/polydimethylsiloxane (CAR/PDMS) or divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) are commonly used due to their high affinity for a wide range of analytes. unirioja.esunirioja.es Optimization of extraction parameters is crucial for achieving high sensitivity and reproducibility. mdpi.com

Table 2: Typical HS-SPME Parameters for Volatile Compound Analysis

| Parameter | Value/Condition |

|---|---|

| Fiber Coating | Carboxen/Polydimethylsiloxane (CAR/PDMS), 75 µm unirioja.es |

| Incubation Temperature | 100°C unirioja.es |

| Pre-incubation Time | 5 min unirioja.es |

| Extraction Time | 15 min unirioja.es |

| Desorption Temperature | 240°C scispace.com |

| Desorption Time | 3 min scispace.com |

Tandem Gas Chromatography-Mass Spectrometry (GC-MS/MS) provides a higher level of selectivity and sensitivity compared to single quadrupole GC-MS, which is particularly advantageous for analyzing this compound in complex matrices where co-eluting compounds may interfere with identification and quantification. nih.govshimadzu.com A triple quadrupole mass spectrometer is commonly used for GC-MS/MS. shimadzu.com

In this technique, after separation by GC, the eluting compounds are ionized. The first quadrupole (Q1) is set to select the precursor ion of this compound. This precursor ion is then fragmented in the collision cell (q2) through collision-induced dissociation with an inert gas. The resulting product ions are then filtered by the third quadrupole (Q3) and detected. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio, leading to lower detection limits. shimadzu.com The specificity of monitoring a specific precursor-to-product ion transition makes GC-MS/MS a highly reliable tool for quantitative analysis. nih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound and for the analysis of its physical forms, such as precipitates.

Infrared Attenuated Total Reflectance (IR-ATR) spectroscopy is a versatile technique for obtaining the infrared spectrum of solid and liquid samples with minimal preparation. anton-paar.com This method is particularly well-suited for analyzing precipitates. libretexts.org In ATR, an infrared beam is passed through a crystal of high refractive index (e.g., diamond or zinc selenide) in such a way that it undergoes total internal reflection at the surface in contact with the sample. wikipedia.orgunige.ch This reflection creates an evanescent wave that penetrates a short distance into the sample. wikipedia.org The sample absorbs energy at specific wavelengths corresponding to its molecular vibrations, and the attenuated beam is then detected. anton-paar.com

For the analysis of a this compound precipitate, a small amount of the solid would be pressed firmly against the ATR crystal. The resulting IR spectrum would show characteristic absorption bands for the functional groups present in this compound. The most prominent peak would be the strong carbonyl (C=O) stretch, typically found in the region of 1720-1700 cm⁻¹. mdpi.com Other characteristic peaks would include those for C-H stretching and bending vibrations of the alkyl chains. mdpi.com

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | ~1715 |

| C-H (sp³) | Stretch | 2956–2853 |

| C-H (CH₂) | Bend | ~1465 |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the structural elucidation of organic molecules, including this compound. jchps.comuobasrah.edu.iq It provides detailed information about the carbon-hydrogen framework of a molecule. mmu.ac.uk Both ¹H NMR and ¹³C NMR spectroscopy are typically employed. uobasrah.edu.iq

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the different carbon atoms of the two alkyl chains. The protons on the carbons adjacent to the carbonyl group (α-protons) would be deshielded and appear at a higher chemical shift (downfield) compared to the other methylene and methyl protons further away from the carbonyl group.

¹³C NMR spectroscopy provides information on the number of different types of carbon atoms in the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon would be highly deshielded and appear at a very high chemical shift (typically >200 ppm). The other carbon atoms of the alkyl chains would appear at lower chemical shifts (upfield). The symmetry of the molecule would also be reflected in the number of distinct carbon signals.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C6) | ~211 |

| α-Carbons (C5, C7) | ~42 |

| β-Carbons (C4, C8) | ~24 |

| Other Methylene Carbons | ~22-32 |

Note: Predicted values are based on general principles of NMR spectroscopy and data for similar ketones.

Chemical Derivatization for Enhanced Analytical Resolution

Chemical derivatization is a fundamental strategy employed prior to chromatographic analysis to improve the analytical characteristics of target compounds like this compound. jfda-online.comoup.com The primary objectives of derivatizing the carbonyl group in this compound are to increase its volatility and thermal stability for gas chromatography (GC), enhance its chromatographic resolution, and improve the sensitivity and selectivity of its detection. researchgate.net

A widely utilized and effective derivatization agent for ketones is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). PFBHA reacts with the carbonyl group of this compound to form a stable PFBHA-oxime derivative. researchgate.net This reaction offers several analytical advantages:

Enhanced Detectability : The resulting oxime incorporates a polyfluorinated benzyl group, which makes it highly responsive to sensitive and selective detectors such as an electron capture detector (ECD). epa.gov

Improved Chromatography : The derivatives are thermally stable and volatile, making them well-suited for GC analysis.

Structural Confirmation : The reaction of PFBHA with asymmetrical ketones like this compound typically produces two geometric isomers (E and Z) of the oxime, which can often be separated by high-resolution gas chromatography. The presence of two distinct peaks with the correct mass spectral data provides a high degree of confidence in the identification of the analyte. researchgate.net

A significant analytical challenge is the differentiation of this compound from its structural isomers, which include other positional ketone isomers (e.g., 2-dodecanone (B165319), 3-dodecanone) and functional group isomers like dodecanols. Chemical derivatization provides a powerful tool for achieving this separation based on differential reactivity.

The separation of ketones from alcohols can be readily accomplished by targeting their distinct functional groups. quora.com Ketones like this compound react specifically with carbonyl-group reagents such as PFBHA or 2,4-dinitrophenylhydrazine (DNPH), whereas alcohols remain unreactive under these conditions. Conversely, alcohols can be selectively derivatized through silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a reaction that does not affect the ketone's carbonyl group. researchgate.net This selective derivatization alters the chromatographic retention time of one class of compounds while the other is unaffected, enabling their clear separation. quora.com

For differentiating between positional ketone isomers (e.g., this compound vs. 2-dodecanone), the analysis relies on mass spectrometry following derivatization. While the derivatization process itself does not separate the isomers chromatographically in all cases, the mass spectral fragmentation patterns of the resulting derivatives are distinct. The position of the carbonyl group influences how the molecule breaks apart upon ionization. Tandem mass spectrometry (MS/MS) is particularly effective, as it can isolate the derivatized molecule and fragment it in a controlled manner to produce unique, structure-specific fragment ions that allow for unambiguous isomer identification. nih.gov

Table 1: Derivatization Strategies for Isomer Differentiation

| Analytical Challenge | Strategy | Reagent Example | Principle of Differentiation | Reference |

| This compound vs. Dodecanols | Selective Derivatization of Ketone | PFBHA | Ketone reacts to form an oxime, altering its retention time; alcohol does not react. | quora.com |

| This compound vs. Dodecanols | Selective Derivatization of Alcohol | MSTFA | Alcohol reacts to form a silyl ether, altering its retention time; ketone does not react. | researchgate.net |

| This compound vs. 2-Dodecanone | Derivatization & MS/MS Analysis | PFBHA | Derivatives are separated by GC and fragmented in a mass spectrometer. The fragmentation patterns are unique to the original position of the carbonyl group. | nih.gov |

Chemoselective substrate profiling involves the use of specialized reagents, or "tags," that selectively react with a specific functional group to isolate and analyze a whole class of compounds from a complex biological or environmental sample. nih.gov For this compound, this involves targeting the carbonyl group to profile the "carbonyl submetabolome."

Several chemoselective tagging strategies are available:

Charged Derivatization Reagents : Reagents such as N-[2-(aminooxy)ethyl]-N,N-dimethyl-1-dodecylammonium (QDA) are designed to react with carbonyls to form oximes. The QDA tag introduces a permanent positive charge (a quaternary amine), which dramatically increases ionization efficiency and detection sensitivity in electrospray ionization mass spectrometry (ESI-MS). nih.govacs.org This allows for the detection of low-abundance ketones directly from crude extracts.

Isotope-Labeled Tags : For accurate quantification, pairs of light and heavy isotope-labeled tags can be used. nih.gov For example, a sample can be derivatized with a standard ¹²C-tag while a reference or spike is derivatized with a ¹³C- or ²H-labeled tag. The samples are then mixed and analyzed by MS. The ratio of the signal intensities of the light and heavy tagged analytes allows for precise relative or absolute quantification, correcting for variations in sample processing and analysis. nih.gov

Signature Fragment-Generating Tags : Reagents like p-toluenesulfonylhydrazine (TSH) react with ketones to form TSH-hydrazones. In MS/MS analysis, these derivatives predictably lose a specific part of the tag, creating a "signature" fragment ion (e.g., m/z 155.0172 for TSH). By scanning for this signature ion, analysts can selectively identify all derivatized carbonyl compounds within a complex mixture, including previously unknown ones. acs.org

Quantitative Analytical Procedures for Complex Matrices

The quantification of this compound in complex matrices such as food, water, or biological tissues requires highly sensitive and selective methods to overcome interferences. nih.gov The standard workflow involves sample extraction, derivatization, chromatographic separation, and mass spectrometric detection. nih.gov

A robust method for quantifying this compound is the use of gas chromatography-mass spectrometry (GC-MS) following derivatization with PFBHA. coresta.org The analysis is typically performed in selected ion monitoring (SIM) mode, where the mass spectrometer is programmed to detect only a few characteristic ions of the this compound-oxime derivative. This approach significantly enhances sensitivity and reduces chemical noise from co-eluting matrix components. researchgate.net

For the highest accuracy and precision, stable isotope dilution analysis (SIDA) is the gold standard. This technique involves adding a known quantity of an isotopically labeled internal standard (e.g., this compound-¹³C₃) to the sample at the earliest stage of preparation. This standard is chemically identical to the target analyte but has a different mass. It experiences the same losses and variations as the native analyte throughout the entire analytical procedure (extraction, cleanup, derivatization, and injection). Quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard, providing a highly accurate measurement that is independent of sample recovery. nih.govnih.gov

Table 2: Performance of a Validated GC-MS Method for Carbonyl Quantification

| Parameter | Performance Metric | Description | Reference |

| Linearity | R² > 0.99 | The method provides a linear response across two orders of magnitude of concentration. | coresta.org |

| Accuracy (Recovery) | 84% – 119% | The percentage of the known amount of analyte recovered from a spiked sample matrix. | coresta.org |

| Precision (CV) | < 18% | The relative standard deviation (coefficient of variation) of replicate measurements, indicating method reproducibility. | coresta.org |

| Limit of Quantification (LOQ) | 0.20 – 2 nM | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | nih.gov |

Advanced Sample Preparation and Extraction Techniques

The effective isolation of this compound from its sample matrix is a critical step that influences the accuracy and sensitivity of the entire analysis. Given its semi-volatile and relatively non-polar nature, several advanced, miniaturized, and solvent-free or solvent-minimized techniques are particularly suitable.

Solid-Phase Microextraction (SPME) SPME is a non-exhaustive, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.govfree.fr A fused silica fiber coated with a polymeric stationary phase is exposed to the sample or its headspace. researchgate.net Analytes like this compound partition from the matrix onto the fiber coating. The fiber is then withdrawn and transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. superchroma.com.tw

On-Fiber Derivatization : SPME can be combined with chemical derivatization to enhance the extraction and detection of carbonyls. The SPME fiber is first dipped in a solution of a derivatizing agent like PFBHA and then exposed to the sample. This allows for simultaneous extraction and derivatization on the fiber surface, simplifying the workflow and improving sensitivity. mdpi.com Different fiber coatings, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), are selected to optimize the extraction of specific analytes. mdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME) DLLME is a rapid microextraction technique that uses very small volumes of organic solvents. mdpi.com The procedure involves the rapid injection of a mixture containing an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a water-miscible solvent like acetone or acetonitrile) into an aqueous sample. researchgate.net This creates a cloudy emulsion of fine extraction solvent droplets, providing a massive surface area for the rapid transfer of the analyte from the aqueous phase into the organic phase. The mixture is then centrifuged to separate the phases, and the sedimented organic phase is collected with a microsyringe for analysis. mdpi.com DLLME is efficient, cost-effective, and environmentally friendly due to its minimal solvent consumption.

Environmental Behavior and Atmospheric Chemistry of 6 Dodecanone

Environmental Fate Parameters

The distribution and persistence of 6-dodecanone in the environment are determined by several key physicochemical properties and degradation pathways.

Soil Mobility and Adsorption Characteristics

The mobility of this compound in soil is primarily dictated by its tendency to adsorb to soil organic carbon. This affinity is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates stronger adsorption to soil particles and consequently, lower mobility. For nonionic organic compounds like this compound, the Koc can be estimated from its octanol-water partition coefficient (Kow), a measure of its hydrophobicity.

An estimated log Kow (logP (o/w)) for this compound is 4.544. thegoodscentscompany.com Using this value, the Koc can be estimated, which suggests that this compound is expected to have low to moderate mobility in soil. Substances with high Koc values tend to be strongly adsorbed to soil and organic matter, reducing their potential to leach into groundwater. acs.org

Table 1: Estimated Physicochemical Properties of this compound Relevant to Soil Mobility

| Parameter | Estimated Value | Reference |

| logP (o/w) | 4.544 | thegoodscentscompany.com |

| Water Solubility | 13.99 mg/L @ 25 °C | thegoodscentscompany.com |

This table presents estimated values that are crucial for predicting the environmental mobility of this compound.

Biodegradation Pathways and Persistence Assessment in Environmental Compartments

Biodegradation is a key process for the removal of organic compounds from the environment. For long-chain ketones like this compound, microbial degradation is expected to occur. Studies on the biodegradation of similar molecules provide insight into the likely pathways. For instance, the degradation of polyethylene (B3416737) has been shown to produce 2-dodecanone (B165319) as a metabolic intermediate, suggesting that the dodecanone structure is susceptible to microbial attack. researchhub.com

The biodegradation of long-chain alkanes, which are structurally similar to ketones, often proceeds via terminal or subterminal oxidation. nih.gov In subterminal oxidation, the carbon chain is oxidized at a non-terminal position, leading to the formation of a secondary alcohol, which is then further oxidized to a ketone. This ketone can then be cleaved by enzymes such as Baeyer-Villiger monooxygenases, which insert an oxygen atom adjacent to the carbonyl group, forming an ester. This ester can then be hydrolyzed to an alcohol and a carboxylic acid, which can enter central metabolic pathways. researchgate.net While specific studies on this compound are limited, the presence of these pathways in microorganisms suggests that this compound is likely biodegradable, though its persistence will depend on environmental conditions and the microbial populations present.

Volatilization Dynamics and Henry's Law Constant Implications

Volatilization from water and soil surfaces is another important environmental fate process for this compound. This is governed by its vapor pressure and its Henry's Law Constant. The Henry's Law Constant (H) relates the concentration of a chemical in the air to its concentration in water at equilibrium. berkeley.edu A higher H value indicates a greater tendency for the chemical to partition into the air.

Table 2: Estimated Properties of this compound Relevant to Volatilization

| Parameter | Estimated Value | Reference |

| Vapor Pressure | 0.031 mmHg @ 25 °C | thegoodscentscompany.com |

| Water Solubility | 13.99 mg/L @ 25 °C | thegoodscentscompany.com |

This interactive table provides key estimated values for assessing the volatilization potential of this compound from environmental surfaces.

Hydrolysis Stability under Environmental Conditions

Hydrolysis is a chemical reaction with water that can be a degradation pathway for some organic compounds. However, ketones are generally resistant to hydrolysis under typical environmental conditions (neutral pH). The carbon-carbonyl bond is stable and does not readily react with water. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Atmospheric Photooxidation Rates and Mechanisms

Once in the atmosphere, this compound is subject to photooxidation, primarily initiated by reaction with hydroxyl (OH) radicals during the daytime. The rate of this reaction determines the atmospheric lifetime of the compound. The presence of the keto group influences the reaction mechanism.

The reaction of OH radicals with dodecanone isomers proceeds via hydrogen abstraction from the various carbon atoms along the chain. The subsequent reactions of the resulting alkyl radicals with oxygen (O2) and nitric oxide (NO) lead to the formation of a variety of oxygenated products. Research on the OH radical-initiated reactions of 2- through this compound isomers has shown that the position of the keto group affects the branching ratios for the isomerization and decomposition of the intermediate alkoxy radicals. nih.gov Specifically, the presence of the keto group hinders isomerization via 1,5- and 1,6-H shifts, while enhancing decomposition. nih.gov

Formation of Secondary Organic Aerosols (SOA)

The atmospheric oxidation of volatile organic compounds (VOCs) like this compound can lead to the formation of products with lower volatility, which can then partition into the particle phase, forming secondary organic aerosols (SOA). SOA are a significant component of atmospheric particulate matter, with implications for air quality and climate.

Analysis of the particulate matter formed from the oxidation of dodecanone isomers indicates that the SOA products are similar for all isomers. nih.gov The presence of the pre-existing keto group can open up additional heterogeneous and multiphase reaction pathways, leading to the formation of new products compared to the oxidation of corresponding alkanes. nih.gov

OH Radical-Initiated Reactions and SOA Yields

The primary sink for this compound in the atmosphere is its reaction with hydroxyl (OH) radicals. acs.org This initiation step is fundamental to its subsequent atmospheric degradation and potential to form SOA. Studies conducted in environmental chambers have measured the SOA yields from the OH radical-initiated reactions of a series of dodecanone isomers, including this compound, in the presence of nitrogen oxides (NOx). acs.orgacs.orgnih.gov

Research has compared the SOA yields of 2- through this compound with those of n-dodecane and n-tetradecane to understand the effect of the carbonyl group. acs.orgacs.org The results indicate that, on average, the dodecanone isomers produce more SOA than n-dodecane but less than n-tetradecane. acs.orgnih.gov The SOA yield is a measure of the mass of aerosol formed per mass of VOC reacted. For the dodecanone isomers, a general trend was observed where the SOA yield decreased as the keto group was positioned closer to the center of the carbon chain; however, this compound presented a notable exception to this trend. acs.orgacs.orgnih.govresearcher.life The trends in SOA yields are influenced by the vapor pressures of the reaction products, which are in turn affected by the carbon number and the presence and position of the keto group. acs.orgnih.gov

| Compound | SOA Yield (%) |

|---|---|

| n-Dodecane | 15 |

| 2-Dodecanone | 48 |

| 3-Dodecanone | 32 |

| 4-Dodecanone | 25 |

| 5-Dodecanone (B25007) | 20 |

| This compound | 24 |

| n-Tetradecane | 55 |

Note: The data in this table is based on findings from Algrim and Ziemann (2016) for illustrative purposes of the trends discussed.

Influence of Keto Group Positional Isomerism on Atmospheric Chemistry

The position of the keto group along the alkyl chain has a profound effect on the atmospheric chemistry of dodecanones. acs.orgtandfonline.com As the carbonyl group moves from the end of the chain (2-position) toward the center (6-position), there is a general decrease in SOA yield, with this compound being an exception to this monotonic trend. acs.orgnih.govresearcher.lifetandfonline.com The SOA yield for 2-dodecanone is significantly higher and is comparable to that of n-tetradecane, an alkane with a similar vapor pressure. tandfonline.com In contrast, the yields for isomers like 5-dodecanone are much lower, approaching that of n-dodecane. tandfonline.com

This isomer-specific behavior is attributed to the keto group's influence on the branching ratios of subsequent reactions of the keto alkoxy radical, which is a key intermediate. acs.orgnih.gov The position of the carbonyl functional group alters the pathways available for isomerization, decomposition, and reaction with oxygen, thereby controlling the volatility of the final products and their likelihood of partitioning to the aerosol phase. acs.orgacs.org

Mechanistic Insights into Gas-Phase and Particle-Phase Processes

The atmospheric oxidation of this compound under high-NOx conditions involves a complex sequence of gas-phase and particle-phase processes. acs.orgacs.org

Gas-Phase Processes: The reaction begins with the abstraction of a hydrogen atom by an OH radical. acs.org For ketones, this can occur at various positions along the carbon chain. Non-α-hydrogen abstraction leads to the formation of a peroxy radical (RO2) after the addition of O2, which then reacts with nitric oxide (NO) to form a keto alkoxy radical (RO). acs.org This alkoxy radical is a critical branching point. It can undergo isomerization, which can lead to the formation of multifunctional products like dicarbonyls, hydroxy carbonyls, and organic nitrates, or it can decompose. acs.org

Particle-Phase Processes: Analysis of the particle composition from the oxidation of dodecanone isomers reveals that the SOA products are largely similar across all isomers. acs.orgacs.org However, a key finding is that the presence of a pre-existing keto group, as in this compound, introduces additional heterogeneous and multiphase reaction pathways that are not available to their alkane counterparts. acs.orgacs.orgnih.govresearcher.life These pathways can result in the formation of new, less volatile products within the particle phase, contributing to SOA mass. acs.orgresearcher.life

Role of Keto Alkoxy Radicals in Atmospheric Reaction Pathways

Keto alkoxy radicals are central intermediates in the atmospheric degradation of ketones like this compound. acs.org The ultimate fate of these radicals—whether they isomerize, decompose, or react with O2—is a key determinant of the resulting product distribution and SOA yield. acs.orgacs.orgnih.gov

Heterogeneous and Multiphase Reaction Contributions to SOA Formation

Beyond gas-phase chemistry and partitioning, heterogeneous and multiphase reactions play a crucial role in SOA formation from this compound. acs.orgcopernicus.org The presence of the carbonyl group in this compound and its oxidation products makes them more susceptible to these particle-phase processes compared to the products of alkane oxidation. acs.orgnih.govresearcher.life

These reactions can occur on the surface or within the bulk of aerosol particles, especially in the presence of acidic and aqueous aerosol. copernicus.orgcopernicus.org Polar organic products from the gas-phase oxidation of this compound can dissolve into the aqueous phase of wet aerosols. copernicus.org Once in the particle phase, they can undergo further reactions, such as hemiacetal/acetal formation and aldol (B89426) condensation, to form larger, nonvolatile oligomers that contribute significantly to the total SOA mass. copernicus.org This highlights that the initial structure of the VOC, specifically the presence of the keto group in this compound, opens up additional chemical pathways in the particle phase that enhance SOA formation. acs.orgacs.orgresearcher.life

Advanced Applications and Industrial Relevance in Research and Development

Role as Synthetic Intermediates in Pharmaceutical Sciences

While direct applications of 6-dodecanone in final drug formulations are not common, its derivatives serve as important intermediates in the synthesis of new pharmaceutical compounds. The structural backbone of dodecanone can be modified to create complex molecules with potential therapeutic activities.

Research has indicated that derivatives such as 5,8-diethyl-7-hydroxy-6-dodecanone and its oxime are valuable as intermediates or building blocks for more complex molecules with potential therapeutic uses. ontosight.aibenchchem.com The synthesis of these derivatives often involves multi-step organic reactions where the dodecanone structure provides a foundation for introducing various functional groups. ontosight.ai The resulting compounds are of interest due to their potential biological activities, which makes them candidates for further investigation in drug discovery programs. benchchem.com

An in silico study of compounds extracted from the diatom Amphora sp. identified this compound as a component with potential as a drug ingredient. bioflux.com.ro The study predicted that this compound could exhibit antiviral, anti-inflammatory, antibacterial, antifungal, antineoplastic, and antioxidant activities. bioflux.com.ro However, the same study also suggested potential hepatotoxicity and carcinogenicity, highlighting the need for careful structural modification to enhance therapeutic effects while minimizing toxicity. bioflux.com.ro

A significant example of a dodecanone derivative in pharmaceutical development is the use of a 1,5-diazabicyclo bioflux.com.roresearchgate.netdodecanone core structure. This key intermediate is employed in the synthesis of SM-406 (Xevinapant), a potent and orally available Smac (second mitochondria-derived activator of caspases) mimetic that has been in clinical trials for treating solid and hematological tumors.

The following table summarizes the key findings regarding the role of this compound and its derivatives as synthetic intermediates in pharmaceutical sciences.

| Derivative/Compound | Application/Finding | Source(s) |

| 5,8-Diethyl-7-hydroxy-6-dodecanone | Intermediate for complex molecules with potential therapeutic applications. | ontosight.aibenchchem.com |

| 5,8-Diethyl-7-hydroxy-6-dodecanone oxime | Potential biological activity, making it of interest for pharmaceutical research. | benchchem.com |

| This compound (from Amphora sp.) | In silico prediction of antiviral and other medicinal properties. | bioflux.com.ro |

| 1,5-Diazabicyclo bioflux.com.roresearchgate.netdodecanone core | Key intermediate in the synthesis of the cancer drug SM-406 (Xevinapant). |

Contributions to Materials Science and Engineering

The unique chemical structure of this compound and its derivatives makes them valuable in the field of materials science for the development of novel materials with specific, tailored properties.

Derivatives of this compound are being explored for the creation of new materials with specific optical, electrical, or mechanical properties. ontosight.ai For instance, the fluorinated derivative 1,12-difluoro-6-dodecanone is of interest for developing materials with enhanced characteristics such as water repellency and thermal stability. ontosight.ai The introduction of fluorine atoms into the dodecanone structure significantly alters its physical and chemical properties, leading to increased hydrophobicity and stability. ontosight.ai

The development of fluorinated polymers and surfactants is a key area where this compound derivatives show promise. ontosight.ai Fluoropolymers are known for their chemical inertness, low surface energy, and high thermal stability. plasticsengineering.org The compound 1,12-difluoro-6-dodecanone is a potential building block for such polymers. ontosight.ai In the realm of surfactants, isomeric mixtures of C12 to C14 ketones, which include this compound, are used to synthesize splittable, nonionic surfactants. google.com These surfactants are designed to be cleaved into their constituent ketone and polyol, which facilitates the separation of emulsified hydrophobic materials from aqueous streams. google.com Furthermore, in the production of oleo-furan surfactants, which are derived from biomass, isomers of dodecanone have been detected during the catalytic process. rsc.org

The synthesis of polymers with a specific three-dimensional arrangement, known as chiral polymers, is a sophisticated area of materials science with applications in areas like chiral separations and advanced optics. A dodecanone group has been incorporated into the monomer structure for the synthesis of one-handed helical homopoly(substituted acetylene)s. mdpi.com This indicates the utility of the dodecanone moiety in creating complex, sterically defined polymeric architectures.

The table below outlines the contributions of this compound and its derivatives to materials science and engineering.

| Application Area | Specific Derivative/Use | Key Properties/Findings | Source(s) |

| Novel Materials | 1,12-Difluoro-6-dodecanone | Enhanced water repellency and thermal stability. | ontosight.ai |

| 5,8-Diethyl-7-hydroxy-6-dodecanone | Potential for materials with specific optical, electrical, or mechanical properties. | ontosight.ai | |

| Fluorinated Polymers & Surfactants | 1,12-Difluoro-6-dodecanone | Building block for fluorinated polymers and surfactants. | ontosight.ai |

| C12-C14 Ketone Isomers | Synthesis of splittable, nonionic surfactants. | google.com | |

| Dodecanone Isomers | Detected in the production of oleo-furan surfactants. | rsc.org | |

| Chiral Polymer Synthesis | Monomer with dodecanone group | Used in the synthesis of one-handed helical homopoly(substituted acetylene)s. | mdpi.com |

Biotechnological Applications

The interface of chemistry and biology offers further opportunities for the application of this compound, particularly in biocatalytic processes where enzymes are used to perform chemical transformations.

Biocatalysis is valued for its high selectivity and environmentally friendly reaction conditions. interesjournals.org Ketones are a common class of substrates for enzymatic reactions, particularly reductions and oxidations. While research into this compound as a biocatalytic substrate is still emerging, studies on related isomers provide insights into its potential.

Engineered Baeyer-Villiger monooxygenases have been shown to accept linear aliphatic ketones like 2-undecanone (B123061) and 2-dodecanone (B165319) as substrates for the production of esters. nih.gov In another study focused on the deracemisation of secondary alcohols, 2-dodecanone was used as a substrate for alcohol dehydrogenase enzymes. amazonaws.com

However, the specific structure of this compound can present challenges. A study on the stereoselective reduction of various ketones by the fungus Diplogelasinospora grovesii found that while smaller cyclic ketones were readily reduced, cyclododecanone (B146445) was not a substrate for the active dehydrogenase enzyme, likely due to steric hindrance within the enzyme's active site. uab.cat This suggests that the position of the carbonyl group within the long alkyl chain of this compound is a critical factor for its acceptance by specific enzymes. Further research, potentially involving enzyme engineering, could expand the utility of this compound in biocatalytic applications. interesjournals.org

| Biocatalytic Process | Substrate(s) | Enzyme/Organism | Key Finding | Source(s) |

| Ester Production | 2-Dodecanone | Engineered Baeyer-Villiger monooxygenases | Successful conversion of the ketone to the corresponding ester. | nih.gov |

| Alcohol Deracemisation | 2-Dodecanone | Alcohol dehydrogenase | Used as a substrate in a biocatalytic oxidation-reduction sequence. | amazonaws.com |

| Ketone Reduction | Cyclododecanone | Diplogelasinospora grovesii | Not reduced by the dehydrogenase, likely due to steric hindrance. | uab.cat |

Additives in Biological Systems

The investigation of this compound and its derivatives as additives in biological systems is an emerging area of research. While direct applications are still being explored, related compounds show significant potential for influencing biological processes.

Detailed Research Findings: Derivatives of this compound, such as 5,8-diethyl-7-hydroxy-6-dodecanone, are of scientific interest as potential substrates or additives within biological systems. ontosight.ai The presence of functional groups like hydroxyl and ethyl moieties on the dodecanone backbone can influence enzymatic reactions and other cellular processes. ontosight.ai The oxime derivatives of this compound are also noted for their potential to interact with biological systems and act as chelating agents. ontosight.ai The ability of oximes to form complexes with metal ions is a key property, making them useful in various biological and chemical processes. ontosight.ai

The broader family of dodecanones has been studied for its biological effects. For instance, research on 2-dodecanone, an isomer of this compound, demonstrated that it can modulate gene expression and interfere with critical signaling pathways, such as the ecdysone (B1671078) signaling pathway in the model insect Nasonia vitripennis. nih.gov This suggests that ketones like this compound could have specific interactions at a molecular level within an organism. Furthermore, enzymes such as Baeyer-Villiger monooxygenases (BVMOs) are known to oxidize ketones, which is a potential metabolic pathway for this compound if introduced into a biological system containing such enzymes. acs.org

Table 1: Investigated Biological Roles of Dodecanone Derivatives

| Compound/Class | Investigated Role | Potential Mechanism of Action | Reference |

|---|---|---|---|

| 5,8-diethyl-7-hydroxy-6-dodecanone | Additive in biological systems | Influencing enzymatic reactions and cellular processes | ontosight.ai |

| This compound Oxime Derivatives | Chelating agents | Formation of metal complexes, interaction with biological systems | ontosight.aiontosight.ai |

| 2-Dodecanone | Gene expression modulator | Interference with ecdysone signaling pathway in insects | nih.gov |

Potential in Agrochemical Development as Building Blocks

This compound and its derivatives present considerable potential as building blocks in the development of novel agrochemicals. Their chemical structure can be modified to create active ingredients for crop protection and management.

Detailed Research Findings: The utility of this compound derivatives in agrochemicals is linked to their potential biological activity. cymitquimica.com Fluorinated derivatives, such as this compound, 1,12-difluoro-, are considered potential intermediates in the synthesis of new agrochemicals. ontosight.ai The introduction of fluorine atoms can significantly alter the properties of the parent molecule, often enhancing its stability and biological efficacy. Suppliers of specialty chemicals list this compound under agro-chemical standards, indicating its relevance in this sector. pharmaffiliates.com

From a broader perspective, ketones like dodecanone are recognized as semiochemicals—compounds that convey signals between organisms and can be harnessed for environment-friendly crop protection. apsnet.org The synthesis of more complex molecules from the this compound framework allows for the creation of targeted pesticides or pheromones. Oxime derivatives, specifically 5,8-diethyl-7-hydroxy-6-dodecanone oxime, are noted for their potential use in agrochemical formulations. cymitquimica.comlookchem.com

Table 2: this compound Derivatives in Agrochemical Research

| Derivative | Potential Application | Key Feature | Reference |

|---|---|---|---|

| This compound, 1,12-difluoro- | Intermediate in agrochemical synthesis | Enhanced stability and efficacy from fluorination | ontosight.ai |

| 5,8-Diethyl-7-hydroxy-6-dodecanone oxime | Biologically active component in agrochemicals | Potential biological activity derived from the oxime group | cymitquimica.comlookchem.com |

Research on this compound as a Flavor and Fragrance Agent (from a chemical ecology perspective)